molecular formula C11H15N3O B2537998 3-(cyclopent-3-en-1-yl)-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2200424-99-1

3-(cyclopent-3-en-1-yl)-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2537998
CAS No.: 2200424-99-1
M. Wt: 205.261
InChI Key: AHPRMDAIXUXRAV-UHFFFAOYSA-N
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Description

3-(cyclopent-3-en-1-yl)-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-(cyclopent-3-en-1-yl)-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine . This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity. Industrial production methods may involve similar cycloaddition reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

3-(cyclopent-3-en-1-yl)-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the triazole ring.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming new cyclic structures.

Common reagents and conditions used in these reactions include ethanol as a solvent, triethylamine as a base, and room temperature conditions. Major products formed from these reactions include various substituted triazoles and cyclic derivatives .

Scientific Research Applications

3-(cyclopent-3-en-1-yl)-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(cyclopent-3-en-1-yl)-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(cyclopent-3-en-1-yl)-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its triazole ring and the specific substitution pattern, which confer distinct chemical and biological properties.

Biological Activity

3-(cyclopent-3-en-1-yl)-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H16N4O. It features a triazole ring, which is known for its diverse biological activities. The presence of cyclopentene and cyclopropylmethyl groups contributes to its unique chemical behavior.

Antimicrobial Activity

Research has indicated that compounds with triazole moieties exhibit significant antimicrobial properties. In particular, studies have shown that 1,2,4-triazoles can inhibit the growth of various fungi and bacteria. The specific compound under consideration has demonstrated activity against strains such as Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle arrest at the G2/M phase .

Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation
HeLa20G2/M phase arrest

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The triazole ring can act as a ligand for various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with cellular receptors influencing signaling pathways related to inflammation and apoptosis.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA, disrupting replication in cancer cells.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of triazoles exhibit varying degrees of antifungal activity against Candida species. The compound was found to be effective at lower concentrations compared to traditional antifungals .
  • Cancer Cell Line Study : In a study assessing various triazole derivatives for anticancer properties, this compound showed significant cytotoxicity against MCF-7 cells with an IC50 value indicating strong potential for development as an anticancer agent .

Properties

IUPAC Name

3-cyclopent-3-en-1-yl-4-(cyclopropylmethyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11-13-12-10(9-3-1-2-4-9)14(11)7-8-5-6-8/h1-2,8-9H,3-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPRMDAIXUXRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=NNC2=O)C3CC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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